

Introduction: The Profile of a Reactive Intermediate

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Compound of Interest

Compound Name: 2-Iodo-3-methylbutane

Cat. No.: B1653425

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2-Iodo-3-methylbutane (CAS No. 18295-27-7) is a halogenated alkane with the molecular formula $C_5H_{11}I$.^{[1][2]} As a secondary iodoalkane, its chemical behavior is dominated by the carbon-iodine bond. The C-I bond is significantly weaker than its C-Br or C-Cl counterparts, rendering **2-iodo-3-methylbutane** a highly reactive alkylating agent and a valuable intermediate in organic synthesis.^[3] Its utility in nucleophilic substitution and elimination reactions makes it a point of interest for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical compounds.^[3]

An understanding of its thermophysical properties is not merely academic; it is a prerequisite for safe handling, process optimization, and reaction engineering. For drug development professionals, these parameters inform purification strategies, formulation design, and stability assessments. This guide synthesizes the available—though limited—experimental data with established predictive models to provide a comprehensive thermophysical profile of **2-iodo-3-methylbutane**. We will delve into the causality behind experimental choices and provide field-proven methodologies for property determination where direct data is absent.

Molecular Identifiers:

- IUPAC Name: **2-iodo-3-methylbutane**^[1]
- CAS Number: 18295-27-7^[2]
- Molecular Formula: $C_5H_{11}I$ ^{[1][2]}

- Molecular Weight: 198.05 g/mol [2][4]
- InChIKey: PYXUFKGRYMMOIK-UHFFFAOYSA-N[2][4]
- SMILES: CC(C)C(C)I[4][5]

Summary of Thermophysical Properties

The following table summarizes the key thermophysical data available for **2-iodo-3-methylbutane**. It is critical to note that a significant portion of this data is derived from computational estimations rather than direct experimental measurement. This highlights a crucial data gap in the scientific literature for this compound.

Property	Value	Unit	Type	Source(s)
Boiling Point	138	°C	Experimental	[5]
	~146	°C	Estimated	[3]
	154.22	°C	Estimated	[6]
	132.91	°C	Calculated	[4]
Melting Point	-85.6	°C	Estimated	[6]
	-98.98	°C	Calculated	[4]
Density	1.4900	g/cm ³	Experimental	[6]
	1.52	g/cm ³	Estimated	[3]
Refractive Index	1.4900	-	Experimental	[6]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	35.32	kJ/mol	Calculated	[4]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	6.07	kJ/mol	Calculated	[4]
Enthalpy of Formation (Gas, $\Delta_{\text{f}}H^\circ_{\text{gas}}$)	-80.22	kJ/mol	Calculated	[4]
Gibbs Free Energy of Formation ($\Delta_{\text{f}}G^\circ$)	44.46	kJ/mol	Calculated	[4]
Octanol/Water Partition Coeff. ($\log P_{\text{oct/wat}}$)	2.466	-	Calculated	[4]
Water Solubility ($\log_{10}WS$)	-2.73	mol/L	Calculated	[4]

Phase Transition Behavior

Boiling Point

The boiling point is a fundamental property reflecting the strength of intermolecular forces. For alkyl halides, these are primarily London dispersion forces and, to a lesser extent, dipole-dipole interactions.[7][8] The boiling point of **2-iodo-3-methylbutane** is reported with significant variance, from 138°C to an estimated 154.22°C.[5][6] This discrepancy underscores the difference between direct measurement and estimation. The general trend for alkyl halides shows that boiling points increase with the atomic weight of the halogen (I > Br > Cl > F) and decrease with increased branching, which reduces the effective surface area for London dispersion forces.[7][8][9] The high molecular weight imparted by the iodine atom gives **2-iodo-3-methylbutane** a considerably higher boiling point than alkanes of similar carbon structure.[7]

Melting Point

Melting point trends are generally less predictable than boiling point trends for alkyl halides.[7] The available data for **2-iodo-3-methylbutane** are estimations, with values around -85.6°C and -98.98°C.[4][6] The melting point is influenced not only by intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.

Enthalpies of Vaporization and Fusion

The calculated enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) of 35.32 kJ/mol represents the energy required to overcome intermolecular forces and transition the substance from liquid to gas.[4] The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), calculated at 6.07 kJ/mol, is the energy needed to disrupt the crystal lattice structure during melting.[4] These values are critical for thermodynamic calculations in process design, such as designing distillation and crystallization purification steps.

Volumetric and Transport Properties

Density

The density is reported as 1.4900 g/cm³ and estimated at 1.52 g/cm³. [3][6] As with most iodoalkanes, **2-iodo-3-methylbutane** is denser than water. This is a critical consideration for solvent extraction and separation processes, where it will typically form the lower organic layer in an aqueous system.

Viscosity

No experimental viscosity data for **2-iodo-3-methylbutane** has been found in the literature. Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for fluid handling, pumping, and mixing calculations. For a low-molecular-weight, non-hydrogen-bonding liquid, the viscosity is expected to be relatively low and highly dependent on temperature. It can be experimentally determined using a capillary viscometer or a rotational rheometer.

Thermal Conductivity

Similarly, no experimental data exists for the thermal conductivity of **2-iodo-3-methylbutane**. This property quantifies the ability of a material to conduct heat and is essential for designing heating and cooling systems for reactors and storage vessels. For organic liquids, it is typically measured using the transient hot-wire method.

Thermodynamic Properties

Heat Capacity

Cheméo provides a calculated value for the ideal gas heat capacity ($C_{p,gas}$).^[4] This property is useful for thermodynamic calculations involving the gaseous state of the substance. For liquid-phase processes, the liquid-phase heat capacity ($C_{p,liq}$) is required. This property can be readily measured via Differential Scanning Calorimetry (DSC) and is essential for calculating the energy required to change the temperature of the material.

Enthalpy and Gibbs Free Energy of Formation

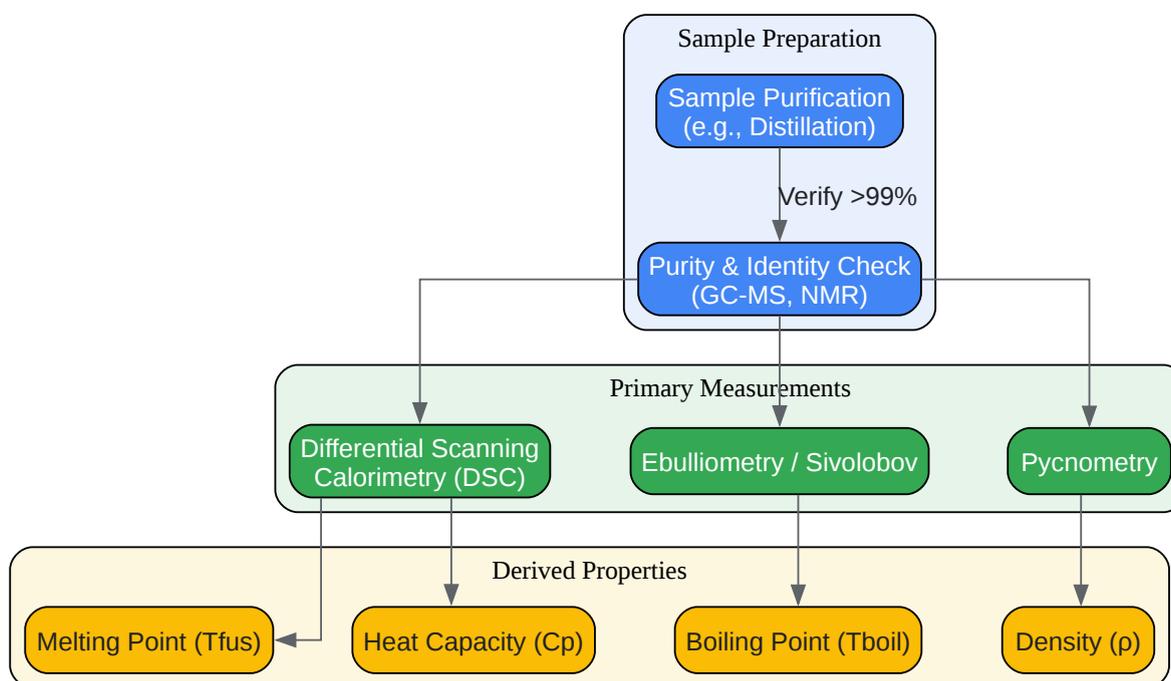
The calculated standard enthalpy of formation ($\Delta_f H^\circ_{gas}$) of -80.22 kJ/mol and Gibbs free energy of formation ($\Delta_f G^\circ$) of 44.46 kJ/mol provide insight into the compound's thermodynamic stability.^[4] These values are fundamental inputs for calculating the heat of reaction and chemical equilibrium constants for processes involving **2-iodo-3-methylbutane**.

Experimental and Predictive Methodologies

Given the scarcity of experimental data, this section provides both a logical workflow for its determination and standardized protocols. It also explains the basis of the computational methods that have been used to estimate the known values.

Experimental Workflow for Property Determination

The systematic characterization of a compound's thermophysical properties follows a logical progression, ensuring sample purity and measurement accuracy.



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Caption: Workflow for experimental thermophysical property determination.

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point and Heat Capacity

Causality: DSC is the chosen method due to its high accuracy, small sample requirement, and ability to determine multiple properties (melting point, enthalpy of fusion, and heat capacity) in a single series of experiments.

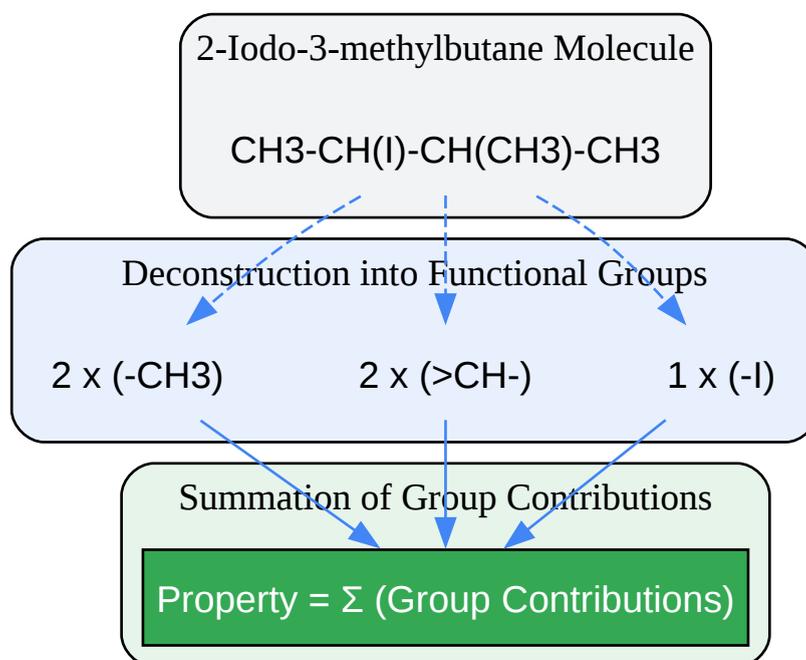
Methodology:

- Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium, zinc) across the temperature range of interest.
- Sample Preparation: Hermetically seal 5-10 mg of purified **2-iodo-3-methylbutane** in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
- Melting Point Determination:
 - Place the sample and reference pans into the DSC cell.
 - Cool the sample to a temperature well below the estimated melting point (e.g., -120°C).
 - Heat the sample at a controlled rate (e.g., 5-10 K/min).
 - The melting point (T_{fus}) is determined from the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$).
- Heat Capacity Determination:
 - Perform a baseline run with two empty pans.
 - Perform a run with a sapphire standard of known mass.
 - Perform a run with the sample pan.
 - The liquid heat capacity ($C_{p,\text{liq}}$) is calculated by comparing the heat flow difference between the baseline and the sample to the heat flow difference for the sapphire standard at various temperatures, using the following relation: $C_{p,\text{sample}} = (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{sapphire}} - DSC_{\text{baseline}}) * (m_{\text{sapphire}} / m_{\text{sample}}) * C_{p,\text{sapphire}}$

Computational Prediction: Group Contribution Methods

Causality: The calculated values found in the literature for this compound are predominantly from group contribution methods (e.g., Joback method).[4] These methods are used when experimental data is unavailable. They offer a rapid, cost-effective way to estimate properties, which is invaluable for initial process screening and safety assessments.

Principle: These methods are founded on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. The molecule is deconstructed into its fundamental groups, and each group has a predefined numerical contribution to a given property.



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Caption: Conceptual diagram of a group contribution method.

Trustworthiness and Limitations: While powerful, these methods are estimations. Their accuracy is limited by the quality of the database used to derive the group contributions and their inability to account for complex intramolecular interactions or specific conformational effects. For **2-iodo-3-methylbutane**, the branching near the halogen may introduce steric interactions not fully captured by simple group models, potentially explaining some of the variance between calculated and experimental values.

Safety and Handling

2-iodo-3-methylbutane is classified as a hazardous substance.[1]

- Physical Hazards: It is a flammable liquid and vapor (GHS H226).[1] Keep away from heat, sparks, and open flames.
- Health Hazards: It is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1] It causes skin irritation (H315) and serious eye irritation (H319). [1]
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This technical guide provides a consolidated overview of the known thermophysical properties of **2-iodo-3-methylbutane**. It is evident that there is a significant reliance on estimated and calculated data for this compound, with a notable lack of experimentally verified values for key properties like viscosity, thermal conductivity, and heat capacity. The discrepancies in reported boiling points further emphasize the need for rigorous experimental characterization. For scientists and engineers working with this reactive intermediate, the provided data serves as a crucial starting point for process design and safety analysis. However, for applications requiring high precision, it is strongly recommended that the key properties be determined experimentally using the standardized protocols outlined herein.

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